molecular formula C11H9F6NO2 B2665871 N-(4-(1,1,1,3,3,3-六氟-2-羟基丙基)苯基)乙酰胺 CAS No. 1992-24-1

N-(4-(1,1,1,3,3,3-六氟-2-羟基丙基)苯基)乙酰胺

货号 B2665871
CAS 编号: 1992-24-1
分子量: 301.188
InChI 键: HBGYOKOCPHASLN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide” is a compound with the CAS Number: 1992-24-1 . It has a molecular weight of 301.19 . The IUPAC name for this compound is N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide . It is a yellow to brown solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9F6NO2/c1-6(19)18-8-4-2-7(3-5-8)9(20,10(12,13)14)11(15,16)17/h2-5,20H,1H3,(H,18,19) . This code provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a yellow to brown solid . It has a storage temperature of 2-8°C .

科学研究应用

生物活性

  1. β3-肾上腺素能受体激动剂和降血糖活性:某些 N-苯基乙酰胺衍生物已被评估其对人 β3-肾上腺素能受体的激动活性,后者是治疗肥胖和 2 型糖尿病的潜在靶点。其中一些化合物在大鼠糖尿病模型中显示出显着的降血糖活性 (Maruyama 等,2012 年)

  2. 抗氧化特性:N-(取代苯基)乙酰胺衍生物已被合成并使用各种方法评估其抗氧化活性。一些化合物显示出显着的活性,这对于开发新的抗氧化剂至关重要 (Gopi & Dhanaraju,2020 年)

化学合成和表征

  1. 氟代衍生物的合成:已经探索了某些乙酰胺化合物的氟代衍生物的合成,提供了对这些化合物及其潜在应用的化学性质的见解 (Kuznecovs 等,2020 年)

  2. 具有苯氧基乙酰胺单元的金属酞菁:已经合成了具有四个苯氧基乙酰胺单元的新型金属酞菁。与未取代的酞菁相比,这些化合物表现出更高的溶解度,这对于各种应用至关重要 (Ağırtaş & İzgi,2009 年)

药物化学和治疗学

  1. 抗癌活性:N-(4-(苯并噻唑-2-基)苯基)乙酰胺衍生物已被合成并评估其抗癌活性。一些衍生物对各种癌细胞系表现出相当大的活性 (Yurttaş 等,2015 年)

  2. 抗炎活性:对 N-(2-羟基苯基)乙酰胺及其衍生物的研究表明在动物模型中具有抗关节炎和抗炎特性。这些化合物显示出减少炎症相关细胞因子和氧化应激标志物的希望 (Jawed 等,2010 年)

药理学

  1. 丙二酰辅酶 A 脱羧酶抑制剂:N-(4-(1,1,1,3,3,3-六氟-2-羟基丙烷-2-基)苯基)乙酰胺的衍生物已被确定为有效的丙二酰辅酶 A 脱羧酶抑制剂,表明在治疗缺血性心脏病中具有潜在用途 (Cheng 等,2006 年)

晶体学和分子结构

  1. 衍生物的结构分析:已经研究了各种乙酰胺衍生物的晶体和分子结构,揭示了它们在材料科学和药物设计等不同领域的化学行为和潜在应用的见解 (Chi 等,2018 年)

安全和危害

The compound has several hazard statements including H302, H315, H320, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation .

属性

IUPAC Name

N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F6NO2/c1-6(19)18-8-4-2-7(3-5-8)9(20,10(12,13)14)11(15,16)17/h2-5,20H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGYOKOCPHASLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5 g (19.3 mmol) of 2-(4-amino-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol in 25 mL of pyridine was treated with 2.2 mL (23.3 mmol) of Ac2O. The mixture was stirred at 60° C. for 2 hours and the solvent partially evaporated. The residue was distributed between a diluted aqueous solution of HCl and Et2O. The combined organic phases were dried over Na2SO4 and evaporated to yield 5.7 g of crude N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethyl-ethyl)-phenyl]-acetamide that was dissolved in 100 mL of DMF, treated with 3.4 mL (22.7 mmol) of DBU and then dropwise at 0° C. with 3.8 mL (22.7 mmol) of TESCl. The mixture was stirred at RT for 10 hours and then poured into a saturated aqueous solution of NH4Cl and Et2O. The phases were separated and the aqueous one was extracted with Et2O. The combined organic phases were dried over Na2SO4 and evaporated to yield 8.3 g of crude N-[4-(2,2,2-trifluoro-1-triethylsilanyloxy-1-trifluoromethyl-ethyl)-phenyl]-acetamide which was dissolved in 100 mL of THF and treated with 3.4 mL of a 1M BH3*THF-solution in THF. The mixture was kept at reflux for 4 hours and the solvent partially evaporated. After addition of a saturated aqueous solution of NH4Cl and Et2O, the phases were separated and the aqueous one was extracted with Et2O. The combined organic phases were dried over Na2SO4 and evaporated. Column chromatography on silica gel with n-heptane/EtOAc 9:1 yielded 7.5 g (96%) of ethyl-[4-(2,2,2-trifluoro-1-triethylsilanyloxy-1-trifluoromethyl-ethyl)-phenyl]-amine, light yellow oil, MS: 402 (MH+).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。